molecular formula C19H19N5O2 B2817349 N-([2,4'-bipyridin]-4-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 2309188-86-9

N-([2,4'-bipyridin]-4-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2817349
CAS No.: 2309188-86-9
M. Wt: 349.394
InChI Key: RMRJROJOHMTONH-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives related to the compound , has been reported for selective imaging of the translocator protein (18 kDa) using PET (Positron Emission Tomography). These compounds, specifically designed with fluorine atoms, allow for the radiosynthesis and in vivo imaging of neurological and oncological conditions. The synthesis of [18F]DPA-714, a compound within this series, involves a tosyloxy-for-fluorine nucleophilic aliphatic substitution, automated on a robotic system for high purity and specific radioactivity suitable for PET imaging (Dollé et al., 2008).

Antifungal Activity

Derivatives of morpholin-3-yl-acetamide, akin to the structure of interest, have been identified as fungicidal agents with broad antifungal in vitro activity against Candida and Aspergillus species. The introduction of gem-dimethyl groups has led to significant improvements in plasmatic stability while retaining antifungal efficacy, demonstrating potential for systemic fungal infection treatments (Bardiot et al., 2015).

Antibacterial and Cytotoxic Activity

Solvent-free synthesized 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazole derivatives, which share a core structural similarity with the compound , have shown moderate-to-significant antibacterial and cytotoxic activity. These compounds have been tested against various pathogenic bacteria and the human Caucasian promyelocytic leukemia (HL-60) cell line, highlighting their potential as therapeutic agents (Aggarwal et al., 2014).

Anticonvulsant Agents

The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents demonstrates the versatility of pyrimidine derivatives in medical applications. These compounds were evaluated for their efficacy in a pentylenetetrazole-induced seizure model in rats, showing moderate anticonvulsant activity and highlighting the potential for developing new therapeutic agents in epilepsy management (Severina et al., 2020).

Structural Chemistry in Drug Development

The compound derived from the action of ketene on specific guanidine derivatives, leading to novel heterocyclic derivatives, underscores the importance of structural chemistry in drug development. Such compounds are pivotal in designing drugs with specific biological targets, emphasizing the role of structural modifications in enhancing drug efficacy and specificity (Banfield et al., 1987).

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13-14(2)23-12-24(19(13)26)11-18(25)22-10-15-3-8-21-17(9-15)16-4-6-20-7-5-16/h3-9,12H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRJROJOHMTONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.